molecular formula C21H22N4O3 B2869536 (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421587-88-3

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2869536
CAS No.: 1421587-88-3
M. Wt: 378.432
InChI Key: AKXCCXMLDQCDIW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core substituted with a 1-methyl-4-phenyl group and a piperidin-4-yl moiety linked to an (E)-configured furan-2-yl acryloyl group. This structure combines multiple pharmacophoric elements:

  • Triazolone core: Known for hydrogen-bonding capabilities and metabolic stability in medicinal chemistry.
  • Piperidine ring: Enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

5-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXCCXMLDQCDIW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazolone vs. Pyrazolone Derivatives
  • Target Compound : The 1,2,4-triazol-5(4H)-one core provides a rigid planar structure with two adjacent nitrogen atoms, favoring interactions with biological targets.
  • (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (): Features a pyrazol-5(4H)-one core with amino and phenylhydrazinylidene substituents.
Feature Target Compound (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
Core Structure 1,2,4-Triazol-5(4H)-one Pyrazol-5(4H)-one
Key Substituents Furan acryloyl, piperidine Amino, phenylhydrazinylidene
Biological Relevance Not specified Purine analogue applications
Triazolone vs. Benzothiazole Derivatives
  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): Substitutes the triazolone core with a pyrazol-3(2H)-one fused to a benzothiazole group. Benzothiazoles are known for antimicrobial and antitumor activities, suggesting that electron-withdrawing groups like benzothiazole may enhance target affinity .

Substituent Effects on Physicochemical Properties

Piperidine vs. Morpholine/Methylpiperazine
  • The piperidine ring in the target compound may improve membrane permeability compared to morpholine or methylpiperazine groups in and . For example, 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () uses morpholine for solubility modulation, achieving a melting point of 252–255°C and molecular weight of 531.3 g/mol .
Furan Acryloyl vs. Thiophene/Benzofuran
  • The (E)-furan-2-yl acryloyl group in the target compound contrasts with thiophene () and benzofuran () substituents. Furan’s lower aromaticity may reduce metabolic stability compared to benzofuran derivatives but improve selectivity in enzyme binding .

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Notable Properties/Applications Reference
Target Compound 1,2,4-Triazol-5(4H)-one Furan acryloyl, piperidine Structural complexity for targeted drug design
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one Amino, phenylhydrazinylidene Purine analogue; clinical research
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazol-3(2H)-one Benzothiazol-2-yl, propynyl Antimicrobial/antitumor potential
Example 76 () Pyrazolo[3,4-d]pyrimidine Thiophen-2-yl, morpholinomethyl High-yield synthesis (39%); MW = 531.3
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole Piperidine, methylphenyl Crystallographically characterized

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.